{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile
Overview
Description
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and an acetonitrile group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
It’s known that the presence of the trifluoromethyl group can significantly influence the interaction of a compound with its targets . The trifluoromethyl group can form charge-transfer and/or hydrogen bond interactions with the target, which can influence the compound’s activity .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways . For instance, some compounds with a trifluoromethyl group have been found to affect the mitophagy signaling pathway .
Pharmacokinetics
For instance, the trifluoromethyl group can enhance the lipophilicity of a compound, which can influence its absorption and distribution .
Result of Action
Compounds with similar structures have been found to exhibit various effects, such as antioxidant activity and cytotoxicity .
Biochemical Analysis
Biochemical Properties
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit moderate nematocidal activity against Meloidogyne incognita and antifungal activity against Rhizoctonia solani . Additionally, it has demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola . The interactions of this compound with these biomolecules are primarily based on its ability to inhibit the growth and proliferation of these pathogens.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in certain cancer cell lines, thereby inhibiting their growth . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with specific biomolecules, leading to enzyme inhibition or activation . For example, the trifluoromethyl group in the compound enhances its binding affinity to target enzymes, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exhibit biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can either be excreted or further metabolized. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall efficacy as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under radical conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.
Scientific Research Applications
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It can be used in the study of biological systems, including its potential as a bioactive molecule.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and functional properties
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: This compound also contains a trifluoromethyl group attached to a phenyl ring but lacks the oxadiazole and acetonitrile groups.
4-(Trifluoromethyl)phenylhydrazine: Similar in having the trifluoromethyl group, but with a hydrazine functional group instead of the oxadiazole and acetonitrile groups
Uniqueness
The uniqueness of {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile lies in its combination of the trifluoromethyl group, oxadiazole ring, and acetonitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in various fields. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxadiazole ring contributes to its reactivity and potential bioactivity .
Properties
IUPAC Name |
2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O/c12-11(13,14)8-3-1-7(2-4-8)10-16-9(5-6-15)18-17-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOBCHNCMFOFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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